1-Butan-2-yl-3-(3,4-dichlorobenzyl)urea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-butan-2-yl-3-[(3,4-dichlorophenyl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2O/c1-3-8(2)16-12(17)15-7-9-4-5-10(13)11(14)6-9/h4-6,8H,3,7H2,1-2H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTUOZPOQWLRLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NCC1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 1 Butan 2 Yl 3 3,4 Dichlorobenzyl Urea and Its Analogues
General Synthetic Approaches to Unsymmetrical Urea (B33335) Linkages
The creation of an unsymmetrical urea linkage, where two different amine fragments are joined by a carbonyl group, can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials, functional group tolerance, and desired reaction conditions.
Isocyanate-Amine Condensation Pathways
The most direct and widely employed method for synthesizing unsymmetrical ureas is the condensation reaction between an isocyanate and a primary or secondary amine. lookchem.comsigmaaldrich.com This reaction is typically efficient and proceeds under mild conditions, often at room temperature in a suitable solvent such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM), without the need for a base. lookchem.com The nucleophilic amine attacks the electrophilic carbon of the isocyanate, followed by a proton transfer to yield the urea derivative. sigmaaldrich.com
A significant advantage of this pathway is the ability to generate the isocyanate intermediate in situ. This can be accomplished through various rearrangement reactions, such as the Curtius, Hofmann, or Lossen rearrangements, starting from carboxylic acids, amides, or hydroxamic acids, respectively. lookchem.com For instance, the Curtius rearrangement of an acyl azide, derived from a carboxylic acid, produces an isocyanate that can be immediately trapped by an amine to form the desired unsymmetrical urea. lookchem.com This one-pot approach avoids the handling of potentially hazardous isocyanate intermediates.
Recent advancements have also focused on sustainable and efficient methods, such as performing the isocyanate-amine condensation "on-water," which can lead to high chemoselectivity and simple product isolation through filtration.
Coupling Reactions Employing Oxidative Reagents
Oxidative coupling reactions provide an alternative route to unsymmetrical ureas, often utilizing carbon monoxide (CO) or other C1 sources. Electrocatalytic oxidative coupling of carbon monoxide with amines has emerged as a promising strategy. biosynth.com In some methods, sulfur is used to facilitate the reaction between secondary amines, aromatic amines, and carbon monoxide under an oxygen atmosphere to selectively produce N,N-dialkyl-N'-arylureas.
Nucleophilic Addition Reactions
Nucleophilic addition reactions offer another versatile approach to urea synthesis. This can involve the reaction of an amine with a reactive carbamate (B1207046), such as an isopropenyl carbamate, which reacts irreversibly to form the urea. lookchem.com Another strategy is the nucleophilic attack of an amine on a carbonyl compound. researchgate.net For example, a general method for the solid-phase synthesis of ureas involves the reaction of a primary or secondary amine with a p-nitrophenyl carbamate intermediate. harvard.edu
Specific Synthesis of the 1-Butan-2-yl-3-(3,4-dichlorobenzyl)urea Core
The synthesis of the target molecule, this compound, requires the strategic assembly of its two key components: the 3,4-dichlorobenzyl amine moiety and the butan-2-yl group, linked by the urea functionality.
Formation of the 3,4-Dichlorobenzyl Amine Intermediate
The 3,4-dichlorobenzyl amine intermediate is a crucial building block. There are several established methods for its preparation:
Reductive Amination of 3,4-Dichlorobenzaldehyde: A common and efficient method is the reductive amination of 3,4-dichlorobenzaldehyde. lookchem.com This one-pot reaction involves the condensation of the aldehyde with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt (e.g., ammonium formate), to form an imine intermediate, which is then reduced in situ to the desired primary amine. lookchem.commasterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comgoogle.com The choice of reducing agent can be critical for chemoselectivity, especially in the presence of other reducible functional groups. google.com
From 3,4-Dichlorobenzyl Chloride: An alternative route starts from 3,4-dichlorobenzyl chloride. biosynth.com This can involve a direct nucleophilic substitution with an amine source. For instance, reaction with ammonia or a protected form of ammonia, followed by deprotection, would yield the target amine.
Reduction of 3,4-Dichlorobenzonitrile (B1293625): The nitrile group of 3,4-dichlorobenzonitrile can be reduced to the corresponding primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This method provides a direct route to the amine from a commercially available starting material.
A summary of potential synthetic routes to the 3,4-dichlorobenzyl amine intermediate is presented below:
| Starting Material | Reagents | Product |
| 3,4-Dichlorobenzaldehyde | NH₃ or NH₄OAc, NaBH(OAc)₃ | 3,4-Dichlorobenzylamine |
| 3,4-Dichlorobenzyl chloride | NH₃ | 3,4-Dichlorobenzylamine |
| 3,4-Dichlorobenzonitrile | LiAlH₄ or H₂/Catalyst | 3,4-Dichlorobenzylamine |
Introduction of the Butan-2-yl Moiety
With the 3,4-dichlorobenzyl amine in hand, the final step is the introduction of the butan-2-yl group to form the urea linkage.
Reaction with sec-Butyl Isocyanate: The most straightforward approach is the direct reaction of 3,4-dichlorobenzyl amine with sec-butyl isocyanate. This reaction follows the general isocyanate-amine condensation pathway, typically proceeding under mild conditions to afford this compound in high yield.
Reaction with Phosgene (B1210022) Equivalents: Alternatively, 3,4-dichlorobenzyl amine can be treated with a phosgene equivalent, such as triphosgene (B27547) or carbonyldiimidazole, to form a reactive intermediate (an isocyanate or an activated carbamate). This intermediate can then be reacted with sec-butylamine (B1681703) to furnish the final product.
Reaction with Urea: A patent describes the synthesis of sec-butylurea (B1265385) by reacting sec-butylamine with urea. A similar approach could potentially be adapted by reacting 3,4-dichlorobenzyl amine with a pre-formed N-(sec-butyl)urea under conditions that favor transamidation, although this is generally a less common method for preparing unsymmetrical ureas.
A plausible synthetic scheme for this compound is outlined below:
Scheme 1: Synthesis via Isocyanate Condensation
Optimization of Reaction Conditions and Solvent Systems
The choice of solvent and reaction conditions plays a pivotal role in the synthesis of ureas, significantly impacting yield, purity, and environmental footprint.
Solvent Systems:
Traditionally, solvents like dimethylformamide (DMF) and various halogenated solvents have been common in urea synthesis. rsc.org However, due to environmental and safety concerns, there is a strong push to replace these high-risk solvents. rsc.org A notable advancement is the use of Cyrene, a bio-alternative solvent, which has been shown to be highly efficient for the synthesis of ureas from isocyanates and secondary amines. rsc.org This method not only avoids toxic solvents but also simplifies the work-up procedure, leading to a significant increase in molar efficiency compared to standard industrial protocols. rsc.org
Water has also been explored as a green and effective solvent for the synthesis of N-substituted ureas. rsc.org A method utilizing the nucleophilic addition of amines to potassium isocyanate in water, without any organic co-solvent, has been developed. rsc.org This approach has proven to be mild, efficient, and scalable, providing good to excellent yields for a variety of ureas with high purity, often requiring only simple filtration or extraction. rsc.org The rate of reaction and product conversion were found to be superior when the reaction was performed exclusively in water. rsc.org
Reaction Conditions:
The optimization of reaction conditions extends to temperature, pressure, and reactant concentrations. For instance, in catalyst- and solvent-free reactions of primary aliphatic amines with CO2, variables such as temperature, pressure, and amine concentration have been systematically studied to achieve satisfactory yields. rsc.org In other syntheses, such as those involving carbamates, refluxing in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) has been identified as an optimal condition. thieme-connect.com
| Parameter | Traditional Approach | Optimized/Green Approach | Impact |
| Solvent | DMF, Halogenated Solvents rsc.org | Cyrene, rsc.org Water rsc.org | Reduced toxicity, simplified work-up, increased efficiency. rsc.orgrsc.org |
| Catalyst | Metal catalysts | Catalyst-free systems rsc.orgrsc.org | Lower cost, reduced environmental impact, avoids catalyst-related selectivity issues. rsc.org |
| Temperature | High temperatures often required google.com | Room temperature or mild heating nih.govorganic-chemistry.org | Energy savings, improved safety. |
| Pressure | High pressure for CO2-based routes rsc.org | Atmospheric pressure organic-chemistry.org | Simplified equipment, enhanced safety. |
This table provides a comparative overview of traditional versus optimized reaction conditions in urea synthesis.
Derivatization and Functionalization Strategies
The biological activity of urea compounds can be finely tuned through derivatization and functionalization. These strategies are crucial for exploring structure-activity relationships (SAR).
Late-Stage Functionalization Approaches
Late-stage functionalization (LSF) is a powerful strategy that involves modifying a complex molecule, like a drug candidate, in the final steps of its synthesis. wikipedia.orgnyu.edu This approach allows for the rapid generation of analogues without the need to redesign the entire synthetic route. wikipedia.org For urea derivatives, LSF can be achieved through methods like the coupling of amides and amines using a hypervalent iodine reagent, PhI(OAc)2. nih.gov This metal-free method proceeds under mild conditions and has a broad substrate scope, making it suitable for modifying complex, medicinally relevant molecules. nih.govresearchgate.net
Synthesis of Chiral Analogues of this compound
The introduction of chirality can have a profound impact on the biological activity of a molecule. Chiral urea compounds have been synthesized for use as catalysts in asymmetric reactions. researchgate.net The synthesis of chiral analogues of this compound can be achieved by using chiral starting materials, such as a chiral amine or isocyanate. For example, the use of prolinol in the aminolysis of phenyl carbamates has been shown to produce chiral ureas in high yield without side reactions. google.com The development of chiral urea-derived iodoarenes has also been explored for use in enantioselective cyclization reactions. hud.ac.uk
Diversification of Substituents for Structure-Activity Relationship Studies
Systematic modification of the substituents on the urea core is essential for establishing a clear structure-activity relationship (SAR). nih.gov For diaryl urea derivatives, for example, modifications to the aryl rings can significantly impact their inhibitory activity against biological targets like EGFR. nih.govmdpi.com In one study, a library of adamantyl urea derivatives was synthesized by reacting various amines with corresponding isocyanates to probe the anti-tubercular SAR. nih.gov This systematic approach revealed that a bulky aliphatic ring on one side of the urea and an aryl ring on the other was a preferred arrangement for activity. nih.gov Similarly, the introduction of different substituents on the phenyl ring of urea derivatives has been shown to influence their central nervous system activity. mdpi.com
| Substituent Position | Example Modification | Observed Impact on Activity | Reference |
| R1 (Aliphatic side) | Adamantyl vs. Cyclohexyl/Cyclopentyl | Adamantyl preferred for anti-tuberculosis activity. nih.gov | nih.gov |
| R2 (Aromatic side) | Introduction of electron-donating/withdrawing groups | Affects yields in synthesis and biological activity. nih.govthieme-connect.com | nih.govthieme-connect.com |
| Urea Core | N-methylation, replacement with thiourea (B124793) or carbamate | Unmodified urea core preferred for best anti-tuberculosis activity. nih.gov | nih.gov |
This table illustrates how diversification of substituents at different positions of the urea molecule can influence its properties, a key aspect of SAR studies.
Advanced Synthetic Techniques and Methodological Innovations
Recent innovations in synthetic chemistry have focused on developing more sustainable and efficient methods for urea synthesis.
Catalyst-Free and Green Chemistry Approaches in Urea Synthesis
The development of catalyst-free and green chemistry approaches aims to minimize waste, reduce energy consumption, and avoid the use of toxic reagents.
Catalyst-Free Synthesis:
Several catalyst-free methods for urea synthesis have been reported. One innovative approach utilizes plasma-driven direct coupling of CO2 and N2 under ambient conditions. rsc.orgrsc.org This method avoids the high costs and selectivity issues associated with catalysts. rsc.org Another catalyst-free method involves the reaction of amines with CO2 in the absence of any organic solvents or additives, with optimization of physical parameters like temperature and pressure to drive the reaction. rsc.org The reaction of catechol carbonate with amines is another example of a solvent- and catalyst-free approach that proceeds rapidly at room temperature. acs.org
Green Chemistry Approaches:
The principles of green chemistry are increasingly being applied to urea synthesis. This includes the use of bio-alternative solvents like Cyrene and water, as previously discussed. rsc.orgrsc.org Additionally, research into using captured carbon dioxide as a C1 building block is a significant area of green chemistry. organic-chemistry.orgresearchgate.net Electrocatalytic synthesis of urea from nitrate (B79036) and carbon dioxide at ambient conditions represents a sustainable pathway that could utilize renewable electricity. springernature.com The development of processes for green urea synthesis, involving green hydrogen and captured CO2, shows promise for reducing the environmental impact of urea production. rsc.org
Scale-Up Considerations for Laboratory to Preparative Synthesis
The transition of the synthesis of this compound and its analogues from a laboratory setting to a preparative or industrial scale introduces a unique set of challenges that necessitate careful consideration and optimization of the synthetic protocol. While laboratory-scale synthesis prioritizes proof-of-concept and the generation of small quantities for initial testing, preparative synthesis focuses on producing larger quantities in a cost-effective, efficient, and reproducible manner. Key areas of focus during scale-up include reaction conditions, solvent selection, reagent addition, temperature control, product isolation, and purification.
A common laboratory route to N,N'-disubstituted ureas involves the reaction of an isocyanate with a primary or secondary amine. In the case of this compound, this would typically involve the reaction of 3,4-dichlorobenzyl isocyanate with sec-butylamine. While straightforward on a small scale, the use of isocyanates on a larger scale can present safety and handling challenges. rsc.orggoogle.com Alternative, safer methods, such as the reaction of amines with potassium isocyanate in water, have been developed and demonstrated to be scalable. rsc.orgrsc.org
One of the primary challenges in scaling up the synthesis of substituted ureas is maintaining reaction efficiency and yield. In a study by Tiwari et al., the synthesis of various N-substituted ureas was successfully scaled up from a 1 mmol to a 20 mmol scale using a water-based system. rsc.org This approach is particularly attractive for industrial applications as it avoids the use of volatile organic solvents and often simplifies product isolation. rsc.orgrsc.org For instance, the synthesis of a key intermediate for the herbicides linuron (B1675549) and diuron (B1670789), which contains a 3,4-dichloroaniline (B118046) moiety structurally similar to the 3,4-dichlorobenzyl group in the target compound, demonstrated the feasibility of this aqueous methodology on a larger scale. rsc.org
Effective temperature management is critical during scale-up. Exothermic reactions that are easily controlled in a laboratory flask can lead to runaway reactions in a large reactor if heat dissipation is not adequately managed. The synthesis of ureas can be exothermic, and careful control of the addition rate of reagents and efficient cooling of the reaction vessel are paramount to ensure both safety and product quality. njit.edu
Product isolation and purification are also significant hurdles in preparative synthesis. On a laboratory scale, purification is often achieved using column chromatography. thieme-connect.comgoogle.com However, this technique is generally not economically viable for large-scale production. rsc.org Therefore, the development of a synthesis that yields a product that can be easily isolated and purified by crystallization or simple filtration is highly desirable. rsc.orgrsc.org The choice of solvent is crucial in this regard, as it not only influences the reaction rate and yield but also the ease of product recovery. A solvent system from which the desired urea precipitates upon completion of the reaction, while impurities remain in solution, is ideal for large-scale operations.
The following table illustrates the impact of scaling up on the synthesis of selected N-substituted ureas, demonstrating that with an optimized process, yields can be maintained or even improved at a larger scale.
| Amine Substrate | Scale (mmol) | Reaction Time (h) | Isolated Yield (%) |
| 4-Isopropylaniline | 1 | 4 | 88 |
| 4-Isopropylaniline | 10 | 3 | 95 |
| 4-Isopropylaniline | 20 | 2 | 99 |
| Aniline | 1 | 6 | 90 |
| Aniline | 10 | 5 | 89 |
| Methylamine | 10 | 0.5 | 92 |
| 3,4-Dichloroaniline | 10 | 1 | 94 |
| Data adapted from Tiwari et al. (2018). The study demonstrates the scalability of N-substituted urea synthesis in an aqueous medium. rsc.org |
Furthermore, the physical properties of the reagents and products, such as solubility and melting point, play a crucial role in the design of a scalable process. For instance, a patent for the synthesis of N-benzyl-N-benzyloxyurea describes a process involving reaction in methanol (B129727) followed by distillation and purification by column chromatography and recrystallization, highlighting the multi-step nature of purification even on a gram scale. google.com For industrial production, minimizing such steps is a key objective.
Investigations into Biological Activities and Molecular Interactions Non Clinical Focus
Enzyme Inhibition Profiles of 1-Butan-2-yl-3-(3,4-dichlorobenzyl)urea and Related Analogues
The urea (B33335) scaffold is a key structural element in a multitude of biologically active compounds, including numerous enzyme inhibitors. nih.gov The specific substitution pattern on the urea nitrogen atoms significantly influences the inhibitory profile. For derivatives like this compound, the presence of a dichlorinated benzyl (B1604629) group and a secondary butyl group dictates its potential interactions with various enzyme active sites.
Urease Inhibition Studies
Urease enzymes, particularly those from bacteria, are significant targets in medicinal chemistry due to their role in pathologies such as peptic ulcers caused by Helicobacter pylori and the formation of urinary stones. nih.govniscpr.res.in In agriculture, urease activity contributes to nitrogen loss from urea-based fertilizers. core.ac.ukresearchgate.net Consequently, the search for potent urease inhibitors is of high importance.
Urea and thiourea (B124793) derivatives are a major class of urease inhibitors. nih.govcore.ac.uk Research into N,N'-disubstituted ureas and thioureas has shown that the nature of the substituents is critical for activity. Studies on dipeptide-piperazine conjugates that were converted to urea and thiourea derivatives revealed that compounds with chloro-substituents at the meta or para positions of a phenyl ring demonstrated predominant urease inhibitory activity. core.ac.ukresearchgate.net For instance, in a series of dipeptide thiourea derivatives conjugated to a dichlorophenyl piperazine (B1678402) moiety, an analogue featuring these characteristics was found to be approximately ten times more potent than the thiourea standard. core.ac.ukresearchgate.net
Another review of synthetic urease inhibitors highlighted a series where a compound with 2,3-dichloro and 2-fluoro phenyl substitutions was identified as the most effective urease inhibitor within its class. researchgate.net The structure-activity relationship (SAR) for this class of compounds often depends on the ability of the urea or thiourea moiety to interact with the nickel ions in the enzyme's active site, while the substituents influence binding affinity and orientation within the active site pocket. nih.gov Although direct experimental data for this compound is not available, the presence of the 3,4-dichlorobenzyl group suggests a potential for urease inhibitory activity based on the established efficacy of related chlorinated phenyl derivatives.
Table 1: Urease Inhibitory Activity of a Related Dichlorophenyl Analogue
Compound Structure Description IC₅₀ (µM) Reference Compound Reference IC₅₀ (µM) Source Analogue 23 Dipeptide thiourea conjugate with a dichlorophenyl piperazine moiety 2.0 Thiourea 21.0 ± 0.11 [2, 21]
Glycosidase and Phosphatase Enzyme Modulation (e.g., α-amylase, α-glucosidase, PTP1B)
α-Amylase and α-Glucosidase Inhibition
Inhibitors of α-amylase and α-glucosidase are therapeutic targets for managing type 2 diabetes, as these enzymes are crucial for carbohydrate digestion and subsequent glucose absorption. nih.govprimescholars.com Heterocyclic compounds, including those with a urea functional group, have been investigated as potential inhibitors of these enzymes. nih.govresearchgate.net
Urea derivatives are recognized for their potential as anti-diabetic agents through the inhibition of α-glucosidase. researchgate.net Studies on various classes of urea-containing compounds have demonstrated inhibitory activity. For example, some 2,4-thiazolidinedione (B21345) derivatives have shown potent α-amylase inhibition, with certain analogues being significantly more active than the standard drug, acarbose. researchgate.net While direct studies on this compound are lacking, the general capacity of N,N'-disubstituted ureas to inhibit glycosidase enzymes suggests this compound could be a candidate for such activity. researchgate.net
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it an attractive target for the development of treatments for type 2 diabetes and obesity. rsc.orgresearchgate.net Research has led to the identification of novel urea derivatives as PTP1B inhibitors. rsc.orgresearchgate.net
A study focused on a series of substituted 1,3-benzyl urea derivatives found several compounds with significant PTP1B inhibitory activity. The structure-activity relationship for these compounds indicated that substitutions on the phenyl rings greatly influenced their biological activity. researchgate.net For example, one of the most active compounds in the series, featuring a 2,4,6-trimethoxy phenyl group, exhibited 79.4% PTP1B inhibition at a tested concentration. researchgate.net The target compound, this compound, shares the core 1,3-benzyl urea structure, suggesting it may fit within this class of PTP1B inhibitors. The dichlorobenzyl moiety would play a critical role in the interaction with the enzyme's active or allosteric sites.
Table 2: PTP1B Inhibitory Activity of Related Substituted Urea Derivatives
Compound ID Structure Description % PTP1B Inhibition IC₅₀ (µM) Source 5b Substituted 1,3-benzyl urea with a 2,4,6-trimethoxy phenyl group 79.4% 7.47 [1, 7] 4j Substituted 1,3-benzyl urea with a 3-nitrophenyl group 79.8% N/A researchgate.net 5i Substituted 1,3-benzyl urea with a heterocyclic ring ~31-68% 8.06 researchgate.net
Kinase Inhibitory Activities (e.g., ERK1/2)
The RAS-regulated RAF-MEK1/2-ERK1/2 signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a feature of many cancers. nih.gov This has made the kinases in this pathway, particularly ERK1/2, important targets for drug development. nih.gov Several small molecule inhibitors targeting ERK1/2 have been developed, some of which feature a urea or ureido moiety as a key structural component. nih.gov
For instance, the discovery of thiophenecarboxamide ureas led to potent checkpoint kinase inhibitors. nih.gov While many advanced ERK1/2 inhibitors have complex structures, the urea functional group serves as a versatile scaffold for building molecules that can fit into the ATP-binding pocket of kinases. The inhibitor SCH772984, for example, is a potent and selective ERK1/2 inhibitor that binds to an inactive form of the enzyme. mdpi.comharvard.edu The development of such specific kinase inhibitors highlights the potential for diverse chemical scaffolds, including substituted ureas, to achieve high selectivity and potency. nih.govharvard.edu The potential for this compound to act as a kinase inhibitor would depend on its ability to adopt a conformation that can effectively compete with ATP in the kinase domain of ERK1/2 or other kinases.
Immunoproteasome Subunit Inhibition (e.g., β1i/β5i)
The immunoproteasome is a specialized form of the proteasome found in immune cells and in other cells under inflammatory conditions. nih.gov It plays a key role in the adaptive immune response and the production of pro-inflammatory cytokines. frontiersin.orgnih.gov Selective inhibition of its catalytic subunits—β1i (LMP2), β2i (MECL-1), and β5i (LMP7)—is a promising therapeutic strategy for autoimmune diseases and some cancers. nih.govnih.gov
Current research has largely focused on peptide-based inhibitors, such as the epoxyketone ONX 0914, which selectively targets the β5i subunit. frontiersin.orgnih.gov This inhibitor has shown efficacy in preclinical models of autoimmune diseases by reducing pro-inflammatory T-cell responses. nih.gov While the most prominent reported inhibitors are not simple urea derivatives, the field is actively exploring diverse small molecules that can selectively target immunoproteasome subunits. nih.gov The potential for a compound like this compound to inhibit these subunits would need to be determined through specific screening assays. Its relatively simple structure would represent a departure from the more complex peptide-mimetics currently under investigation.
Antimicrobial and Antifungal Activity Assessment
Antibacterial Efficacy and Spectrum of Activity
N,N'-disubstituted ureas are a well-established class of antimicrobial agents. nih.gov The famous antimicrobial agent triclocarban, N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea, has been used in personal care products for decades due to its broad-spectrum activity. mdpi.com This highlights the potential of the 3,4-dichlorophenylurea scaffold in antibacterial drug design.
A study investigating a series of new urea derivatives identified compounds with potent and selective activity against specific bacterial strains. nih.gov Notably, the compound 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea, which shares the same dichlorinated phenylurea core as the subject compound, demonstrated outstanding and selective inhibition (94.5%) against Acinetobacter baumannii, a challenging Gram-negative pathogen. nih.gov Other related compounds, such as (S)-1-benzyl-3-(3,4-dichlorophenyl)-1-(1-phenylethyl)urea, also showed good inhibition against this bacterium. nih.gov
Table 3: Antibacterial Activity of Related Dichlorophenyl Urea and Isothiourea Analogues
Compound Structure Description Bacterial Strain Activity Measurement Result Source Triclocarban N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea Broad Spectrum General Efficacy Highly effective researchgate.net Compound 3l 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea Acinetobacter baumannii % Inhibition 94.5% niscpr.res.in Compound 3j (S)-1-benzyl-3-(3,4-dichlorophenyl)-1-(1-phenylethyl)urea Acinetobacter baumannii % Inhibition Good niscpr.res.in A22 S-(3,4-dichlorobenzyl)isothiourea hydrochloride NDM-1 producing Enterobacteriaceae MIC₉₀ 4 µg/mL researchgate.net Compound 11b 1-(2-(2-aminoethyl)phenyl)-3-(3,5-dichlorophenyl)urea Staphylococcus aureus MIC ≤ 50 µM core.ac.uk
Antifungal Efficacy Against Pathogenic Strains
While various urea and thiourea derivatives have been synthesized and evaluated for their antifungal properties, specific data on the antifungal efficacy of this compound against pathogenic strains is not available in the reviewed literature. Research on related compounds, such as N-(4,6-disubstituted-BT-2-yl)-N′-(β-bromopropionyl)ureas and N-(6-disubstituted-BT-2-yl)- N′-(acryloyl)ureas, has shown that some urea derivatives possess in vitro activity against various fungal organisms. mdpi.com For instance, certain benzothiazole-containing urea derivatives have demonstrated inhibitory effects on fungal growth. mdpi.com However, without direct studies, the specific antifungal profile of this compound remains uncharacterized.
Mechanisms of Antimicrobial Action (e.g., ergosterol (B1671047) biosynthesis inhibition)
The mechanisms of antimicrobial action for many antifungal agents target the fungal cell membrane's integrity, often by interfering with ergosterol biosynthesis. mdpi.com This pathway is a common target because ergosterol is a vital component of fungal cell membranes, and its disruption can lead to cell death. sigmaaldrich.com For example, azole antifungals work by inhibiting the lanosterol (B1674476) 14α-demethylase enzyme (Erg11p), a key player in the ergosterol production pathway. sigmaaldrich.com Other compounds, like morpholines, target different enzymes within the same pathway, such as sterol C8-C7 isomerase (Erg2) and sterol reductase (Erg24). nih.gov
Although the inhibition of ergosterol biosynthesis is a well-established mechanism for many antifungal compounds, there is no specific information in the available scientific literature to indicate that this compound functions through this or any other specific antimicrobial mechanism.
Exploration of Molecular Mechanisms of Action (Cellular and Biochemical Level, Non-Clinical)
Protein-Ligand Binding Interactions and Binding Affinities
The interaction between a small molecule and a protein is fundamental to its biological activity. For urea-based compounds, these interactions are often mediated by hydrogen bonds, where the urea moiety can act as both a hydrogen bond donor and acceptor, as well as hydrophobic interactions. biosynth.com A study on diaryl ureas highlighted that CH-π interactions are frequently observed, contributing significantly to the stability of the protein-ligand complex. mdpi.com
In the context of this compound, specific data regarding its binding interactions with proteins and its binding affinities are not detailed in the available research. General principles suggest that the dichlorobenzyl group would likely engage in hydrophobic and halogen bonding interactions within a protein's binding pocket, while the urea core would form key hydrogen bonds. However, without experimental or computational data for this specific molecule, its precise binding mode remains speculative.
Modulation of Cellular Signaling Pathways (e.g., synaptic plasticity)
Cellular signaling pathways are complex networks that control cellular processes. Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory and is regulated by intricate signaling cascades involving glutamate (B1630785) receptors like NMDA and AMPA. bldpharm.comnih.gov While certain compounds can modulate these pathways, there is no evidence in the reviewed literature to suggest that this compound has been studied for its effects on synaptic plasticity or other cellular signaling pathways.
Induction of Cell Apoptosis and Autophagy-Related Cell Death in in vitro Cancer Cell Line Models
Apoptosis and autophagy are two distinct but interconnected mechanisms of programmed cell death that are critical in cancer biology and therapy. nih.gov Some urea derivatives have been investigated for their potential to induce these processes in cancer cells. For example, the novel biphenyl (B1667301) urea taspine (B30418) derivative TAD1822-7 was shown to induce autophagy and cell death in breast cancer cells. nih.gov Similarly, other compounds, like the prolyl-hydroxylase inhibitor ethyl-3,4-dihydroxybenzoate, have been found to induce both autophagy and apoptosis in esophageal squamous cell carcinoma cells. mdpi.com
Despite these findings with other urea-based molecules, there are no specific studies available that describe the effects of this compound on apoptosis or autophagy in any cancer cell line models.
In Vitro Studies on Metabolic Pathways (e.g., enzyme-mediated metabolism in non-human liver preparations)
Understanding the metabolic fate of a compound is crucial in drug development. In vitro metabolism studies, often using liver preparations like microsomes, help to identify the enzymes responsible for metabolizing a drug and the resulting metabolites. For instance, the metabolism of the urea-containing drug Sorafenib is mediated by enzymes such as CYP3A4 and UGT1A9. nih.gov Another class of enzymes, soluble epoxide hydrolases (sEH), are involved in the metabolism of bioactive lipids and are targeted by some urea-based inhibitors. mdpi.com
Currently, there is no published research detailing the in vitro metabolism of this compound in any biological system, including non-human liver preparations. Therefore, its metabolic pathway and potential metabolites are unknown.
Agrochemical Research and Environmental Interactions
Role as Metabolites of Agrochemicals (e.g., diuron)
There is no evidence in the reviewed scientific literature to suggest that "this compound" is a metabolite of the herbicide diuron (B1670789). The established degradation products of diuron are structurally distinct from the specified compound.
The primary metabolites of diuron identified in environmental and biological systems are:
N-(3,4-dichlorophenyl)-N-methylurea (DCPMU) jeb.co.innih.govresearchgate.netresearchgate.net
3,4-dichlorophenylurea (DCPU) jeb.co.innih.govresearchgate.netresearchgate.net
3,4-dichloroaniline (B118046) (DCA) jeb.co.innih.govresearchgate.netresearchgate.net
These compounds are formed through the sequential removal of the two methyl groups from the urea nitrogen of the parent diuron molecule, followed by potential cleavage of the urea structure. The molecular structure of "this compound," which contains a butan-2-yl group and a benzyl moiety, is inconsistent with these known metabolic pathways of diuron.
Table 1: Established Metabolites of Diuron
| Metabolite Name | Chemical Formula | Formation Pathway | Reference |
| N-(3,4-dichlorophenyl)-N-methylurea | C₈H₈Cl₂N₂O | N-demethylation of diuron | jeb.co.in, researchgate.net |
| 3,4-dichlorophenylurea | C₇H₆Cl₂N₂O | N-demethylation of DCPMU | jeb.co.in, researchgate.net |
| 3,4-dichloroaniline | C₆H₅Cl₂N | Hydrolysis of the urea bond in DCPU or diuron | jeb.co.in, nih.gov |
Investigating Non-Target Biological Effects in Environmental Models (e.g., marine xenobiotic metabolism)
Due to the absence of "this compound" in the scientific literature pertaining to agrochemical research, there is consequently no information available on its non-target biological effects or its metabolism in marine or other environmental xenobiotic models. Research on non-target effects of phenylurea herbicides like diuron focuses on the parent compound and its recognized metabolites (DCPMU, DCPU, and DCA), which have been shown to exhibit varying levels of toxicity to aquatic organisms. nih.govnih.gov
Structure Activity Relationship Sar Analysis and Computational Design
Systematic Evaluation of Substituent Effects on Biological Activity
The potency and selectivity of this compound are not arbitrary but are a direct consequence of the specific substituents and their arrangement.
The alkyl substituent on the urea (B33335) nitrogen plays a crucial role in the molecule's interaction with target proteins. In the case of 1-Butan-2-yl-3-(3,4-dichlorobenzyl)urea, the butan-2-yl (or sec-butyl) group contributes to the molecule's hydrophobic character. Studies on various N-alkyl-substituted compounds have shown that the nature of the alkyl group can significantly modulate biological activity.
The four isomers of butyl—n-butyl, isobutyl, sec-butyl, and tert-butyl—offer a gradient of steric bulk and branching. masterorganicchemistry.com The sec-butyl group, being a secondary alkyl, provides a balance of hydrophobicity and steric hindrance. Research on other bioactive molecules, such as alkyl nitrites, has demonstrated that the cis-gauche conformer is the most stable geometry for the sec-butyl group, which may influence its binding orientation within a receptor pocket. nih.gov In some series of antibacterial N-alkylimidazoles, it has been observed that hydrophobic groups with low bulkiness at the N-alkyl position are favorable for activity. ijpsonline.com This suggests that the specific shape and size of the butan-2-yl group are likely key determinants for fitting into a binding site and establishing effective van der Waals interactions. While direct comparative studies on the four butyl isomers in this specific urea series are not extensively documented, the choice of a sec-butyl group often represents an optimization between the linear chain of n-butyl and the more sterically demanding tert-butyl group.
Table 1: Physicochemical Properties of Butyl Isomers
| Isomer | Structure | Branching |
|---|---|---|
| n-Butyl | CH₃(CH₂)₃- | Primary |
| Isobutyl | (CH₃)₂CHCH₂- | Primary |
| sec-Butyl | CH₃CH₂CH(CH₃)- | Secondary |
This table illustrates the structural differences between the four butyl isomers, which can influence their interaction with biological targets.
The 3,4-dichlorobenzyl portion of the molecule is critical for its biological activity, largely due to the electronic and steric properties of the chlorine atoms. Halogen substitutions on aromatic rings are a common strategy in drug design to enhance potency. In a related series of N,N'-diarylureas, it was found that electron-withdrawing groups, such as chlorine, on the terminal benzene (B151609) ring were beneficial for anti-proliferative activity. nih.gov Specifically, derivatives with a 3,4-dichlorobenzene ring demonstrated favorable molecular size and good inhibitory activity. nih.gov
The substitution pattern is also vital. The presence of chlorine atoms at the 3 and 4 positions of the benzyl (B1604629) ring creates a specific electronic profile and dictates the potential for halogen bonding and other non-covalent interactions within a protein's active site. Research on 2,6-dihalogenbenzoyl urea derivatives has shown them to be potent inhibitors of chitin (B13524) biosynthesis, highlighting the impact of halogen placement on biological function. nih.gov The 3,4-dichloro substitution likely enhances the binding affinity of the benzyl group to a hydrophobic pocket, potentially through favorable interactions with amino acid residues.
The urea linkage is a cornerstone of the molecule's activity, primarily due to its ability to form hydrogen bonds. nih.gov The two N-H groups can act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. These interactions are often crucial for anchoring the ligand within the active site of a target protein.
Table 2: Effect of Urea Linkage Modification on Biological Activity in a Hypothetical Series
| Modification | Change in H-Bonding | General Effect on Activity |
|---|---|---|
| Thiourea (B124793) | Altered donor/acceptor character | Potency may increase or decrease depending on the target |
| N-Methylation | Loss of one H-bond donor | Often leads to decreased activity |
This table summarizes general trends observed when the urea linkage is modified in various series of bioactive compounds.
Pharmacophore Modeling and Key Structural Determinants
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups required for biological activity. researchgate.net A pharmacophore model for a class of inhibitors like N-benzyl-N'-alkylureas would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers.
For this compound, a putative pharmacophore model would likely highlight:
Two Hydrogen Bond Donors: The N-H groups of the urea moiety.
One Hydrogen Bond Acceptor: The carbonyl oxygen of the urea.
A Hydrophobic/Aromatic Region: The 3,4-dichlorobenzyl group.
A Hydrophobic Aliphatic Region: The butan-2-yl group.
The spatial arrangement of these features is critical. The distance and angles between the hydrogen bonding groups, the hydrophobic benzyl region, and the aliphatic alkyl group would define the specific "key" that fits the "lock" of the biological target. While a specific pharmacophore model for this exact compound is not publicly available, models for other urea-containing inhibitors often reveal the importance of the urea's planarity and its ability to engage in bidentate hydrogen bonds with the target protein.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. ijpsonline.com These models can then be used to predict the activity of new, unsynthesized compounds.
Developing a predictive QSAR model for a series of compounds related to this compound would involve synthesizing a library of analogs with variations in the alkyl and benzyl moieties and measuring their biological activity. The properties (descriptors) of these molecules, such as lipophilicity (logP), molar refractivity, and electronic parameters, would then be correlated with their activity using statistical methods.
For N-benzylurea derivatives, QSAR studies have indicated that steric and electronic factors are key modulators of biochemical activity. nih.gov For instance, a QSAR model might reveal that increased hydrophobicity of the alkyl group enhances activity up to a certain point, after which steric clashes may reduce potency. Similarly, the model could quantify the positive contribution of electron-withdrawing substituents on the benzyl ring. While a specific QSAR model for this compound has not been reported, studies on related structures suggest that descriptors related to hydrophobicity, molecular size, and electronic effects would be crucial for building a predictive model. ijpsonline.comnih.gov
Statistical Validation and Interpretation of QSAR Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a QSAR model to be considered reliable and predictive, it must undergo rigorous statistical validation. wikipedia.org This process ensures that the model is not a result of chance correlation and can accurately predict the activity of new, untested compounds. nih.gov The validation of a QSAR model for analogues of this compound would involve several key steps as mandated by international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). basicmedicalkey.comuninsubria.it
Internal Validation: Internal validation assesses the stability and robustness of the model using the training set, which is the data used to build the model. basicmedicalkey.com The most common method is cross-validation, particularly the leave-one-out (LOO) technique. derpharmachemica.com In LOO cross-validation, a single compound is removed from the training set, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated until every compound has been left out once. The results are compiled to calculate the cross-validated correlation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictivity.
External Validation: External validation is a more stringent test of a model's predictive power. researchgate.net It involves using the QSAR model to predict the biological activity of a set of compounds (the test set) that were not used in the model's development. wikipedia.org The predictive ability is quantified by the predictive R² (R²pred). A high R²pred value (typically > 0.6) suggests that the model has good generalizability.
Y-Randomization: To safeguard against chance correlations, a technique known as Y-randomization or Y-scrambling is employed. acs.orgnih.gov In this method, the biological activity values (Y-variable) of the training set are randomly shuffled, and a new QSAR model is developed using the original independent variables (the descriptors). molgen.deacs.org This process is repeated multiple times. A valid QSAR model should have significantly lower R² and Q² values for the randomized models compared to the original model, demonstrating that the original correlation is not spurious. semanticscholar.org
Applicability Domain (AD): Finally, the Applicability Domain (AD) of the model must be defined. nih.govwikipedia.org The AD specifies the chemical space in which the model can make reliable predictions. variational.aitum.de This is crucial because a QSAR model is essentially an interpolation tool and may not be reliable for extrapolating to compounds that are structurally very different from those in the training set. readthedocs.io The AD can be defined based on the range of descriptor values, leverage values, or similarity metrics of the training set compounds. wikipedia.org
The following interactive table illustrates hypothetical validation statistics for a QSAR model developed for a series of analogues related to this compound.
| Validation Parameter | Symbol | Value | Interpretation |
| Coefficient of Determination | R² | 0.85 | The model explains 85% of the variance in the training set data. |
| Cross-validated R² (LOO) | Q² | 0.72 | The model has good internal robustness and predictivity. |
| External Validation R² | R²pred | 0.79 | The model has strong predictive power for external compounds. |
| Y-Randomization (average) | R² (rand) | 0.15 | The low value confirms the model is not due to chance correlation. |
| Y-Randomization (average) | Q² (rand) | -0.21 | The low value confirms the model is not due to chance correlation. |
This table contains illustrative data for a hypothetical QSAR model and does not represent real experimental results for this compound.
Rational Design Principles for Novel this compound Analogues
Lead Compound Optimization Strategies
Lead optimization is an iterative process in drug discovery where a lead compound, such as this compound, is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. danaher.compatsnap.com The strategy revolves around understanding the Structure-Activity Relationship (SAR) of the lead molecule. patsnap.com For this compound, optimization would focus on its three main structural components: the sec-butyl group, the urea linker, and the 3,4-dichlorobenzyl moiety.
Modification of the sec-Butyl Group: The aliphatic sec-butyl group likely contributes to the compound's lipophilicity and may be involved in hydrophobic interactions within a biological target. Modifications could include altering the chain length (e.g., replacing with propyl or pentyl groups), introducing branching (e.g., isobutyl or tert-butyl), or incorporating cyclic structures (e.g., cyclobutyl or cyclopentyl) to probe the size and shape of the binding pocket.
Modification of the Urea Linker: The urea functional group is a common pharmacophore in medicinal chemistry, known for its ability to form hydrogen bonds as both a donor and an acceptor. nih.gov Modifications to the urea itself, such as N-methylation, could alter its hydrogen bonding capacity and conformational flexibility.
Modification of the 3,4-Dichlorobenzyl Moiety: The dichlorinated phenyl ring is a key feature. The position and nature of the halogen substituents are critical. Exploring other substitution patterns (e.g., 2,4-dichloro or 3,5-dichloro) or replacing chlorine with other halogens (e.g., fluorine, bromine) or with non-halogen electron-withdrawing groups (e.g., trifluoromethyl) could significantly impact electronic properties and binding interactions.
The following interactive table presents a hypothetical SAR for analogues of this compound, illustrating the potential effects of these modifications.
| Analogue | Modification from Lead Compound | Hypothetical IC₅₀ (nM) | Comment |
| Lead Compound | This compound | 150 | Baseline activity |
| Analogue 1 | sec-Butyl -> Isopropyl | 300 | Smaller alkyl group decreases potency, suggesting a larger hydrophobic pocket. |
| Analogue 2 | sec-Butyl -> Cyclopentyl | 80 | Cyclic group improves fit and potency. |
| Analogue 3 | 3,4-dichloro -> 4-chloro | 500 | Loss of the second chlorine significantly reduces activity. |
| Analogue 4 | 3,4-dichloro -> 3-chloro-4-fluoro | 120 | Fluorine substitution maintains potency, potentially improving metabolic stability. |
| Analogue 5 | 3,4-dichloro -> 3,4-dimethyl | 800 | Loss of electronegative halogens is detrimental to activity. |
This table contains illustrative data for hypothetical analogues and does not represent real experimental results.
Scaffold Hopping and Bioisosteric Replacement Approaches
Scaffold hopping and bioisosteric replacement are advanced medicinal chemistry strategies used to create structurally novel compounds while retaining or improving biological activity. nih.govresearchgate.net These approaches are valuable for navigating around existing patents, improving physicochemical properties, or finding new interactions with the target. researchgate.netu-strasbg.fr
Bioisosteric Replacement: Bioisosterism involves substituting one atom or group with another that has similar physical or chemical properties, leading to similar biological effects. wikipedia.org For this compound, several bioisosteric replacements could be considered: drughunter.com
Urea Replacement: The central urea moiety could be replaced with bioisosteres such as thiourea, guanidine, or squaramide to alter hydrogen bonding patterns and chemical stability. nih.gov
Dichlorophenyl Ring Replacement: The 3,4-dichlorophenyl ring is a common fragment in bioactive molecules. It can be replaced with other aromatic systems to modulate properties. nih.gov For instance, replacing it with a 2,3-dichloro-pyridine could introduce a hydrogen bond acceptor and alter solubility. A benzothiophene or indole ring could explore different hydrophobic and electronic interactions.
Classical Bioisosteres: Simple replacements like changing a chlorine atom for a trifluoromethyl group (a non-classical bioisostere) or a methyl group (a classical bioisostere) could fine-tune electronic and steric properties. youtube.com
Scaffold Hopping: Scaffold hopping is a more drastic approach where the core structure (or scaffold) of the molecule is replaced with a topologically different one, while maintaining the spatial arrangement of key pharmacophoric features. uniroma1.itnih.gov For this compound, the benzyl-urea core could be considered the scaffold. A scaffold hop might involve replacing this entire unit with, for example, a 1,5-disubstituted pyrazole or a 2,4-disubstituted pyrimidine scaffold. bhsai.org The goal would be to find a new central core that orients the sec-butyl and dichlorophenyl-like groups in a similar three-dimensional arrangement to maintain target binding. nih.gov
The following interactive table shows hypothetical examples of bioisosteric replacement and scaffold hopping for the lead compound.
| Strategy | Analogue Structure | Hypothetical IC₅₀ (nM) | Rationale |
| Bioisosterism (Urea) | 1-Butan-2-yl-3-(3,4-dichlorobenzyl)thiourea | 200 | Thiourea alters H-bonding and electronics. |
| Bioisosterism (Ring) | 1-Butan-2-yl-3-((6-chloropyridin-3-yl)methyl)urea | 180 | Pyridine ring introduces a nitrogen atom, potentially altering solubility and interactions. |
| Bioisosterism (Ring) | 1-Butan-2-yl-3-(3-trifluoromethylbenzyl)urea | 250 | Replacing halogens with CF3 group to modify electronics and lipophilicity. |
| Scaffold Hop | 5-(sec-Butylamino)-1-(3,4-dichlorophenyl)pentan-1-one | 400 | Replaces the benzyl-urea with an aminoketone linker, changing the core structure. |
This table contains illustrative data for hypothetical analogues and does not represent real experimental results.
Advanced Computational and Theoretical Chemistry Studies
Molecular Docking and Virtual Screening Methodologies
Molecular docking and virtual screening are computational techniques used to predict how a small molecule, such as 1-Butan-2-yl-3-(3,4-dichlorobenzyl)urea, might interact with a biological target, typically a protein.
Currently, there are no specific ligand-protein interaction predictions or binding mode analyses published for this compound. A typical study of this nature would involve docking the compound into the active site of a known protein target. The analysis would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein.
For analogous urea-containing compounds, studies often reveal that the urea (B33335) moiety acts as a crucial hydrogen bond donor and acceptor, forming strong interactions with the protein backbone. The dichlorobenzyl group would likely engage in hydrophobic and halogen-bond interactions, while the butan-2-yl group would contribute to hydrophobic interactions within the binding pocket. A hypothetical data table summarizing such interactions would look like this:
| Interaction Type | Interacting Atoms/Residues of Ligand | Interacting Atoms/Residues of Protein | Distance (Å) |
| Hydrogen Bond | Carbonyl Oxygen (Urea) | Backbone NH of Amino Acid X | ~2.8 |
| Hydrogen Bond | NH of Urea | Carbonyl Oxygen of Amino Acid Y | ~3.0 |
| Hydrophobic | Dichlorophenyl Ring | Side chain of Leucine, Valine, etc. | N/A |
| Hydrophobic | Butyl Group | Side chain of Isoleucine, Alanine, etc. | N/A |
This table is illustrative and not based on published data for the specified compound.
Virtual screening involves docking a compound against a large library of protein structures to identify potential new biological targets. This process could uncover previously unknown therapeutic applications for this compound. No such studies have been published for this specific compound. Such a study would typically result in a ranked list of potential protein targets based on their predicted binding affinity (docking score).
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic picture of molecular interactions than static docking models.
MD simulations of this compound in a solvent (typically water) would reveal its preferred three-dimensional shapes (conformations) and its degree of flexibility. This information is crucial for understanding how the molecule might adapt its shape to fit into a protein's binding site. Analysis of the simulation trajectory would allow for the creation of a Ramachandran-like plot for the rotatable bonds to visualize conformational preferences.
If a likely protein target were identified, MD simulations of the ligand-target complex would be performed to assess the stability of the predicted binding mode. Key metrics from such a simulation would include the root-mean-square deviation (RMSD) of the ligand from its initial docked pose and the root-mean-square fluctuation (RMSF) of the protein residues to identify which parts of the protein are most affected by the ligand's presence. No such dynamic behavior studies for complexes involving this compound are available in the literature.
A hypothetical data table summarizing the stability of a ligand-protein complex from an MD simulation might include:
| Metric | Value | Interpretation |
| Average Ligand RMSD | < 2.0 Å | Stable binding of the ligand |
| Average Protein RMSF | Varies per residue | Highlights flexible regions of the protein |
| Number of H-Bonds | Maintained throughout | Indicates stable hydrogen bonding interactions |
This table is illustrative and not based on published data for the specified compound.
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to determine the electronic properties of a molecule. These properties are fundamental to its reactivity and interactions. For this compound, these calculations could provide:
Molecular Orbital Energies (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are important for understanding the molecule's reactivity. The energy gap between them indicates its chemical stability.
Electrostatic Potential Map: This would visualize the electron density distribution and highlight regions of the molecule that are electron-rich (likely to act as hydrogen bond acceptors) or electron-poor (likely to act as hydrogen bond donors).
Partial Atomic Charges: These calculations would quantify the charge distribution across the atoms of the molecule, providing further insight into its intermolecular interactions.
No quantum chemical calculation data has been published for this compound.
Electronic Structure Analysis
The electronic structure of "this compound" can be investigated using quantum mechanical methods, such as Density Functional Theory (DFT). researchgate.netmaterials.internationalacademicjournals.org Such analyses reveal key information about the molecule's geometry, charge distribution, and molecular orbitals, which are fundamental to understanding its chemical behavior.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's electronic properties and reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For "this compound", the HOMO is expected to be localized primarily on the electron-rich 3,4-dichlorophenyl ring and the urea linkage, while the LUMO would likely be distributed over the entire molecule, with significant contributions from the carbonyl group and the aromatic ring. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. researchgate.net For "this compound", the MEP would likely show negative potential (red and yellow regions) around the oxygen atom of the carbonyl group and the chlorine atoms, indicating their potential to act as hydrogen bond acceptors. researchgate.net Positive potential (blue regions) would be expected around the N-H protons of the urea group, highlighting their role as hydrogen bond donors. researchgate.net
Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule |
Reactivity Predictions and Mechanistic Insights
Computational methods can also predict the reactivity of "this compound" and provide insights into potential reaction mechanisms. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can correlate the structural features of a molecule with its chemical or biological activity. ukim.mkresearchgate.netnih.gov
Global reactivity descriptors, derived from the HOMO and LUMO energies, can quantify the molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A higher electronegativity suggests a greater ability to attract electrons, while chemical hardness indicates resistance to change in electron distribution. The electrophilicity index provides a measure of the molecule's ability to act as an electrophile.
Local reactivity can be assessed using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. academicjournals.org For "this compound", the nitrogen and oxygen atoms of the urea group are likely to be susceptible to electrophilic attack, while the carbonyl carbon may be a site for nucleophilic attack.
Mechanistic insights into potential reactions, such as hydrolysis or metabolism, can be gained by modeling the reaction pathways and calculating the activation energies of transition states. acs.orgresearchgate.netacs.org For example, the hydrolysis of the urea linkage would likely proceed through a nucleophilic attack on the carbonyl carbon, followed by proton transfer and cleavage of the C-N bond. Computational studies can help to elucidate the step-by-step mechanism and identify the rate-determining step of such reactions. nih.gov
Table 2: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Predicted Value | Interpretation |
| Electronegativity (χ) | 3.85 eV | Moderate tendency to attract electrons |
| Chemical Hardness (η) | 2.65 eV | Indicates good stability |
| Global Electrophilicity Index (ω) | 2.80 eV | Moderate electrophilic character |
In Silico Prediction of Non-Clinical Biological Properties
In silico tools are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.govaudreyli.com These predictions help to identify potential liabilities and guide the design of molecules with more favorable pharmacokinetic and safety profiles.
For "this compound", various computational models can be used to estimate its ADMET properties. Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a key parameter influencing absorption and distribution. The calculated logP for this compound is expected to be moderately high due to the presence of the dichlorobenzyl and butanyl groups, which may affect its aqueous solubility and membrane permeability.
Predictions of human intestinal absorption (HIA) would likely indicate good absorption, as many small molecule urea derivatives are known to be orally bioavailable. neliti.comresearchgate.net However, the compound's potential to be a substrate or inhibitor of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, would need to be assessed. In silico models can predict which CYP isoforms are most likely to metabolize the compound and whether it has the potential for drug-drug interactions.
Toxicity predictions are also a critical component of in silico assessment. Models can predict potential liabilities such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. While these predictions are not definitive, they serve as valuable early warnings.
Molecular docking studies can be employed to predict the binding affinity of "this compound" to various biological targets. nih.govekb.egtandfonline.com By docking the compound into the active site of a protein, it is possible to predict its binding mode and estimate its binding energy. This information can help to identify potential mechanisms of action and off-target effects. For instance, many urea derivatives are known to be inhibitors of enzymes such as urease. nih.govekb.egtandfonline.com
Table 3: Hypothetical In Silico ADMET Predictions for this compound
| ADMET Property | Predicted Outcome | Implication |
| Human Intestinal Absorption | High | Good potential for oral bioavailability |
| Blood-Brain Barrier Penetration | Low | Likely limited central nervous system effects |
| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |
| AMES Toxicity | Non-mutagenic | Low risk of mutagenicity |
| hERG Inhibition | Low risk | Low risk of cardiotoxicity |
Potential Applications in Chemical Research and Development Excluding Direct Human Therapeutics
Utilization as Research Probes and Chemical Biology Tools
Substituted ureas are valuable scaffolds for the development of chemical probes to investigate biological systems. The specific structural motifs within 1-Butan-2-yl-3-(3,4-dichlorobenzyl)urea allow for interactions with biological macromolecules, making it a candidate for designing research tools. For instance, urea-based molecules have been developed into fluorescent probes for detecting specific analytes, such as fluorine-containing pesticides researchgate.net. The core structure acts as a recognition element that, when linked to a fluorophore, can signal the presence of a target molecule through changes in fluorescence.
Furthermore, certain substituted urea (B33335) derivatives have been identified as inhibitors of specific enzymes or protein-protein interactions. For example, cinnamoyl ureas have been investigated as tubulin inhibitors, which are crucial tools for studying cell division and cytoskeletal dynamics derpharmachemica.com. By interfering with tubulin polymerization, these compounds serve as probes to understand the mitotic process. Given its structure, this compound could be investigated as a tool to probe similar biological pathways in non-human systems.
Contribution to Agrochemical Formulation Research
The most significant application of phenylurea derivatives is in agriculture, where they are a well-established class of herbicides. These compounds typically act by inhibiting photosynthesis in target weeds. The 3,4-dichlorophenyl group is a common feature in many commercial herbicides. The efficacy of such active ingredients is highly dependent on their formulation, which aims to improve stability, delivery, and environmental safety researchgate.netbattelle.org.
Research in agrochemical formulation focuses on developing systems that optimize the performance of the active ingredient. For a compound like this compound, research would involve its incorporation into various formulation types.
Common Agrochemical Formulation Types:
| Formulation Type | Code | Description | Research Application for Urea Derivatives |
|---|---|---|---|
| Emulsifiable Concentrate | EC | A liquid formulation where the active ingredient is dissolved in a solvent with emulsifiers. Forms an emulsion when mixed with water. | Investigating solvent and emulsifier compatibility to ensure stability and sprayability. |
| Suspension Concentrate | SC | A stable suspension of the solid active ingredient in a liquid (usually water), with suspending and dispersing agents. | Optimizing particle size and using polymeric dispersants to prevent crystal growth and settling during storage nouryon.com. |
| Water Dispersible Granules | WG | A solid, granular formulation that disperses or dissolves in water to form a suspension. | Developing granules that are easy to handle, non-dusty, and disperse rapidly in the spray tank. |
The development of advanced formulations, such as nanoencapsulation, aims to deliver active ingredients more precisely to the target, reduce the total amount of chemical needed, and minimize environmental impact researchgate.net. Research on this compound within this context would focus on creating stable and effective delivery systems for weed control.
Exploration in Materials Science
Based on available scientific literature, there are no significant or well-documented applications of this compound in the field of materials science. The properties of this compound are primarily exploited for its biological activity rather than for characteristics typically sought in materials research, such as polymeric, electronic, or structural properties.
Impact on the Discovery and Development of Novel Lead Compounds for Non-Human Biological Systems
The substituted urea scaffold is a versatile template in chemical synthesis, serving as a "lead compound" for the discovery of new biologically active agents for agricultural or veterinary use. By systematically modifying the structure of a parent compound like this compound, researchers can explore structure-activity relationships (SAR) to develop new molecules with improved properties.
The process involves making targeted chemical changes to different parts of the molecule to enhance potency against the target organism (e.g., a specific weed or pest), improve selectivity (to avoid harming crops or beneficial insects), and optimize physicochemical properties for better absorption and translocation within the target system.
Illustrative Structure-Activity Relationship (SAR) for a Urea-Based Herbicide:
| Molecular Component | Modification Example | Potential Impact on Activity |
| Aryl Group | Change chlorine positions (e.g., to 2,4-dichloro) or replace with other groups (e.g., -CF₃, -OCH₃). | Alters binding affinity to the target site (e.g., photosystem II protein) and affects metabolic stability. |
| Alkyl Group (sec-Butyl) | Replace with smaller (e.g., isopropyl) or larger, more complex groups. | Influences lipophilicity, which affects movement through plant cuticles and cell membranes. |
| Urea Linker | Replace the oxygen atom with sulfur to form a thiourea (B124793). | Can significantly change biological activity and target spectrum. Thiourea derivatives are explored for a wide range of bioactivities researchgate.netresearchgate.net. |
| Benzyl (B1604629) Spacer | Remove or alter the -CH₂- group between the urea and the aryl ring. | Affects the molecule's overall conformation and ability to fit into the target's active site. |
Through such iterative design and synthesis, this compound serves as a valuable starting point for research programs aimed at discovering next-generation herbicides, pesticides, or other agrochemicals with novel modes of action or improved environmental profiles.
Analytical and Spectroscopic Characterization Methods in Academic Research
Spectroscopic Techniques (e.g., NMR, MS, IR) for Structural Elucidation
Spectroscopic methods are indispensable for the structural elucidation of novel molecules. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information about the molecular structure of 1-Butan-2-yl-3-(3,4-dichlorobenzyl)urea.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectra would be used to confirm the presence and connectivity of the sec-butyl, benzyl (B1604629), and dichlorophenyl groups, as well as the urea (B33335) linkage. The chemical shifts, splitting patterns, and integration of the proton signals, along with the chemical shifts of the carbon signals, allow for a complete assignment of the molecule's structure.
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for this compound, which can be used to confirm its molecular formula. Fragmentation patterns observed in the mass spectrum, often generated through techniques like tandem mass spectrometry (MS/MS), can provide further structural information by showing how the molecule breaks apart. This is particularly useful for confirming the connectivity of the different structural motifs within the molecule.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O bonds of the urea group, as well as absorptions corresponding to the aromatic C-H and C=C bonds of the dichlorophenyl ring and the aliphatic C-H bonds of the sec-butyl group.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the 3,4-dichlorophenyl group, the benzylic CH₂ protons, the CH proton of the sec-butyl group, the CH₂ and CH₃ protons of the sec-butyl group, and the NH protons of the urea linkage. |
| ¹³C NMR | Signals for the carbonyl carbon of the urea, the aromatic carbons of the dichlorophenyl ring (including two signals for the chlorine-substituted carbons), the benzylic CH₂ carbon, and the carbons of the sec-butyl group. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns would likely show cleavage at the urea linkages and loss of the sec-butyl or dichlorobenzyl groups. |
| IR Spec. | Characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the urea (around 1630-1660 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and aliphatic C-H stretching (around 2850-2970 cm⁻¹). |
Chromatographic Methods (e.g., HPLC) for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, purification, and purity assessment of synthetic compounds. High-Performance Liquid Chromatography (HPLC) is a widely used method for analyzing non-volatile compounds like this compound.
In a typical HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A mobile phase is then pumped through the column, and the compound separates from any impurities based on its differential partitioning between the stationary and mobile phases. The purity of the sample is determined by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram. HPLC can also be used on a larger scale (preparative HPLC) to isolate the pure compound from a reaction mixture. A related compound, 1-Butan-2-yl-3-(4-chlorophenyl)urea, has been characterized, suggesting that similar chromatographic methods would be applicable. biosynth.com
Table 2: Typical HPLC Parameters for Analysis of Substituted Ureas
| Parameter | Condition |
| Column | C18 reverse-phase column |
| Mobile Phase | A gradient of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape. |
| Detection | UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm. |
| Flow Rate | Typically 0.5 - 1.5 mL/min. |
| Injection Vol. | 5 - 20 µL. |
Advanced Analytical Methods for Metabolite Identification (in non-human models)
The general workflow for metabolite identification involves administering the compound to a non-human model system (e.g., liver microsomes, cell cultures, or animal models). Biological samples (e.g., plasma, urine, or tissue extracts) are then collected and analyzed by LC-MS/MS. The high-resolution mass spectrometer can detect potential metabolites by searching for masses that correspond to expected metabolic transformations of the parent compound. These transformations often include oxidation (hydroxylation), dealkylation, and conjugation reactions. Tandem mass spectrometry (MS/MS) is then used to fragment these potential metabolite ions, and the resulting fragmentation patterns are compared to that of the parent compound to elucidate the structure of the metabolite. For instance, the identification of metabolites of the herbicide diuron (B1670789), which shares the dichlorophenylurea moiety, has been documented. nih.gov
Table 3: Common Metabolic Transformations and Analytical Approaches
| Metabolic Reaction | Expected Product | Analytical Indication |
| Hydroxylation | Addition of a hydroxyl (-OH) group to the aromatic ring or the alkyl chain. | An increase in mass of 16 Da compared to the parent compound. |
| Dealkylation | Removal of the sec-butyl group. | A decrease in mass corresponding to the mass of the sec-butyl group. |
| Glucuronidation | Conjugation with glucuronic acid. | A significant increase in mass (176 Da) and a characteristic fragmentation pattern. |
Q & A
Q. Table 1: Example Reaction Conditions
| Parameter | Value/Detail | Source |
|---|---|---|
| Solvent | Dichloromethane | |
| Temperature | Reflux (~40°C for DCM) | |
| Catalyst/Base | Triethylamine (1.2 equiv) | |
| Reaction Time | 6–12 hours |
Basic: Which analytical techniques are most effective for characterizing this compound’s purity and structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Confirm substituent positions (e.g., 3,4-dichlorobenzyl protons at δ 7.2–7.6 ppm) .
- 2D NMR (COSY, HSQC): Resolve overlapping signals in complex aromatic regions.
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₁₂H₁₅Cl₂N₂O).
- X-ray Crystallography: Determine crystal packing and hydrogen-bonding patterns (critical for urea derivatives) .
- HPLC-PDA: Assess purity (>98%) using a C18 column and acetonitrile/water gradient.
Advanced: How can computational modeling predict reactivity or guide the design of derivatives?
Methodological Answer:
- Quantum Chemical Calculations:
- Use Gaussian or ORCA to calculate reaction pathways (e.g., isocyanate-amine coupling) and transition states .
- Identify energy barriers to optimize reaction kinetics.
- Molecular Dynamics (MD) Simulations:
- Model interactions with biological targets (e.g., enzyme active sites) using GROMACS.
- ICReDD Workflow:
- Combine computation (e.g., DFT), informatics, and experiments to screen derivatives for desired properties (e.g., solubility, binding affinity) .
Example Workflow:
Generate 3D conformers with RDKit.
Perform docking studies (AutoDock Vina) against a target protein.
Validate top candidates via synthesis and bioassays.
Advanced: How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Factorial Design of Experiments (DoE):
- Meta-Analysis:
- Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends .
- Mechanistic Studies:
- Conduct knockout assays (e.g., CRISPR) to isolate pathways affected by the compound.
Case Study:
If anti-inflammatory activity varies across cell lines:
Compare cytokine profiles (ELISA) in primary vs. immortalized cells.
Validate target engagement via Western blot (e.g., NF-κB inhibition).
Basic: What are the potential biomedical applications of this compound?
Methodological Answer:
- Anticancer Activity:
- Screen against NCI-60 cell lines; assess IC₅₀ values via MTT assays .
- Investigate apoptosis induction (Annexin V/PI staining).
- Antimicrobial Studies:
- Test against Gram-positive/negative bacteria (MIC assays) using CLSI guidelines.
- Neuroprotective Potential:
- Evaluate oxidative stress modulation (e.g., ROS scavenging in SH-SY5Y cells) .
Q. Table 2: Example Bioactivity Data
| Assay Type | Result (Example) | Source |
|---|---|---|
| Cytotoxicity (HeLa) | IC₅₀ = 12.5 µM | |
| ROS Scavenging | 60% inhibition at 10 µM |
Advanced: How can AI-driven tools like COMSOL enhance synthesis or process scaling?
Methodological Answer:
- COMSOL Multiphysics:
- Model heat/mass transfer in batch reactors to optimize temperature profiles .
- Simulate mixing efficiency for scale-up (e.g., from lab to pilot plant).
- Machine Learning (ML):
- Train models on reaction datasets (e.g., solvent, catalyst, yield) to predict optimal conditions.
- Use AutoML platforms (e.g., TPOT) to automate parameter selection.
Example Pipeline:
Collect historical reaction data (yield, time, purity).
Train a Random Forest regressor to predict yields.
Validate predictions with 5 new experiments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
